6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Description
“6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It is a derivative of pyrrolopyridine, a heterocyclic compound . The compound contains bromine and iodine substituents, as well as a phenylsulfonyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for alkyl boronic esters . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The compound, being a derivative of pyrrolopyridine, may undergo various chemical reactions. For instance, electrophilic substitution of indole and its derivatives is a common reaction, where the indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .Future Directions
The future directions for the study and application of “6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve their use in the design of new drugs and drug delivery devices . In particular, boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-2-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPCJMGRFTHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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